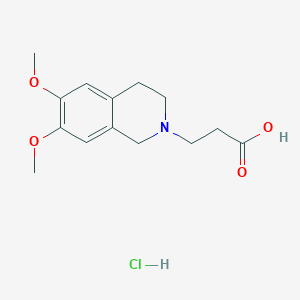

3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride” is a chemical compound used in scientific research. It is also known as "(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid" .

Molecular Structure Analysis

The molecular formula of this compound is C13H17NO4 . The InChI key is KOKCWVXXMLKNQC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 251.28 . The InChI is 1S/C13H17NO4/c1-17-11-5-9-3-4-14 (8-13 (15)16)7-10 (9)6-12 (11)18-2/h5-6H,3-4,7-8H2,1-2H3, (H,15,16) .Scientific Research Applications

Synthesis and Chemical Properties

- A study explored the selective ether cleavage in the 6,7-dimethoxy series with concentrated hydrobromic acid, providing an easy route to 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965).

- Research on the preparation of optically pure (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride was conducted, highlighting the potential for asymmetric hydrogenation studies related to its synthesis (O'reilly, Derwin, & Lin, 1990).

Biological and Pharmacological Activity

- Investigation into the antihypoxic activity of various amides derived from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid revealed their potential as non-toxic substances with high antihypoxic effects, indicating their suitability for further pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).

- A study on the synthesis and evaluation of local anesthetic activity, acute toxicity, and structure–toxicity relationship in a series of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives provided insights into their potential as drug candidates with local anesthetic activity (Azamatov et al., 2023).

Chemical Reactions and Derivatives

- Research on the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides led to the formation of 2-oxopyrimido[4,3-a]isoquinoline derivatives, contributing to the development of novel hydrochlorides (Granik et al., 1982).

Metabolism and Pharmacokinetics

- A study focused on HM-30181, a P-glycoprotein inhibitor, detailed its in vitro and in vivo metabolic pathway in rats, providing insights into the drug metabolism and pharmacokinetics of compounds containing the 3,4-dihydro-1H-isoquinolin-2-yl group (Paek et al., 2006).

Analgesic and Anti-Inflammatory Effects

- The analgesic and anti-inflammatory effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride were studied, showing its potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2;/h7-8H,3-6,9H2,1-2H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWDYCVQPIYAFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2402654.png)

![Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2402658.png)

![ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2402659.png)

![1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2402662.png)

![4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B2402668.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)